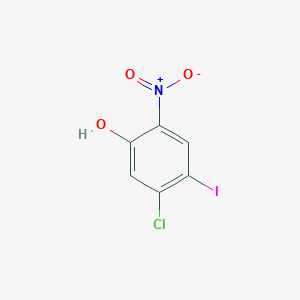
5-Chloro-4-iodo-2-nitrophenol
Übersicht
Beschreibung
5-Chloro-4-iodo-2-nitrophenol is a chemical compound with the molecular formula C6H3ClINO3 and a molecular weight of 299.45 . It is used in various fields including the synthesis of dyes, drugs, and pesticides .
Synthesis Analysis
The synthesis of nitro compounds like 5-Chloro-4-iodo-2-nitrophenol can be achieved through several methods, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines .Molecular Structure Analysis
The InChI code for 5-Chloro-4-iodo-2-nitrophenol is1S/C6H3ClINO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H . The nitro group, −NO2, is a hybrid of two equivalent resonance structures, which results in a full positive charge on nitrogen and a half-negative charge on each oxygen . Chemical Reactions Analysis
The principal types of reactions involving aromatic rings like 5-Chloro-4-iodo-2-nitrophenol are substitution, addition, and oxidation . The most common type is electrophilic substitution, where an electrophilic substituting agent attacks the carbon atoms of the aromatic ring .Wissenschaftliche Forschungsanwendungen
Environmental Degradation Studies
Research on compounds related to 5-Chloro-4-iodo-2-nitrophenol, such as 4-chloro-2-nitrophenol, has been conducted in environmental degradation contexts. For example, D. Sreekanth et al. (2009) investigated the anaerobic degradation of various chloro-nitrophenols, including 4-chloro-2-nitrophenol, in hybrid upflow anaerobic sludge blankets, aiming to treat wastewater contaminated with these compounds (D. Sreekanth et al., 2009).
Catalysis and Chemical Reactions
F. Schmidtchen (1986) studied the cyclisation of haloalkyl nitrophenols, which are structurally similar to 5-Chloro-4-iodo-2-nitrophenol. This research provides insights into the molecular catalysis involving these types of compounds (F. Schmidtchen, 1986).
Formation and Control of Disinfection Byproducts
A study by Yang Pan, Xiangru Zhang, and Yu Li (2016) focused on iodinated disinfection byproducts formed during cooking with chlorinated water and iodized salt. This research is relevant for understanding the formation and control of byproducts related to 5-Chloro-4-iodo-2-nitrophenol (Yang Pan, Xiangru Zhang, & Yu Li, 2016).
Biodegradation Studies
J. Min et al. (2017) and A. Schenzle et al. (1999) explored the degradation pathways of chloro-nitrophenols, providing insights into the biodegradation mechanisms of similar compounds like 5-Chloro-4-iodo-2-nitrophenol. These studies contribute to understanding how bacteria degrade these pollutants (J. Min et al., 2017); (A. Schenzle et al., 1999).
Advanced Oxidation Processes
P. Saritha et al. (2007) compared various advanced oxidation processes for degrading 4-chloro-2-nitrophenol, a compound related to 5-Chloro-4-iodo-2-nitrophenol, highlighting effective methods for removing such contaminants from waste streams (P. Saritha et al., 2007).
Adsorption and Removal Techniques
A. Mehrizad and P. Gharbani (2014) conducted studies on the adsorption of chloro-nitrophenols using graphene, which can be applied to the removal of related compounds like 5-Chloro-4-iodo-2-nitrophenol from water (A. Mehrizad & P. Gharbani, 2014).
Biotransformation
P. Arora and R. Jain (2012) studied the biotransformation of 4-chloro-2-nitrophenol by a marine Bacillus sp., which provides insights into how similar compounds like 5-Chloro-4-iodo-2-nitrophenol might be transformed by bacterial action (P. Arora & R. Jain, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-chloro-4-iodo-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClINO3/c7-3-1-6(10)5(9(11)12)2-4(3)8/h1-2,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJOCTVZGZYTGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1I)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClINO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-iodo-2-nitrophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



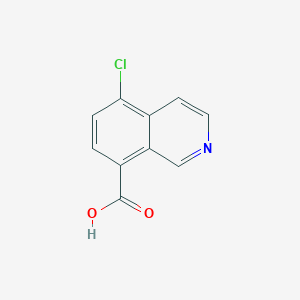

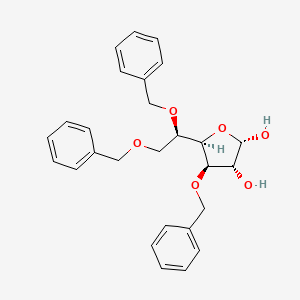
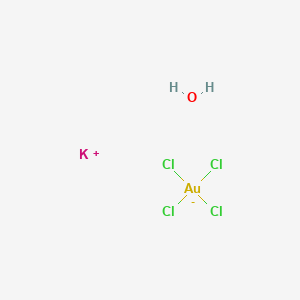
![Androsta-1,4,6-trien-3-one, 17-[(1-oxo-10-undecen-1-yl)oxy]-, (17beta)-](/img/structure/B1434552.png)
![[4-[2-(Diethylamino)ethoxy]-3-iodophenyl][2-(1-hydroxybutyl)-3-benzofuranyl]-methanone](/img/structure/B1434554.png)
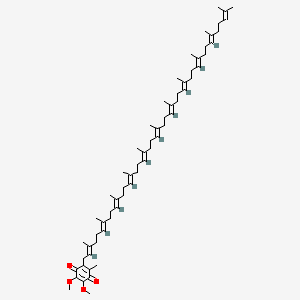


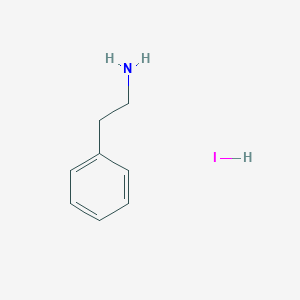
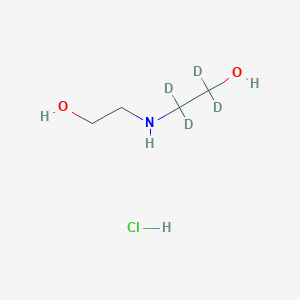
![Cyclopenta[fg]tetracene-1,2-dione](/img/structure/B1434565.png)

